Melanocortin Receptor Subtype Activation Potency (EC50) of Desacetyl-α-MSH vs α-MSH in HEK293 Cells
Desacetyl-α-MSH activates mouse MC1, MC4, and MC5 receptors with greater potency than α-MSH, while the two peptides are near-equipotent at MC3 [1]. This receptor-subtype-selective potency profile means desacetyl-α-MSH is not simply a uniformly weaker or stronger agonist; rather, its potency advantage is receptor-subtype-dependent, which has direct implications for experimental design in tissues or cell lines expressing mixed melanocortin receptor populations.
| Evidence Dimension | EC50 for cAMP accumulation (PKA signaling pathway) at mouse MC1, MC3, MC4, MC5 receptors |
|---|---|
| Target Compound Data | Desacetyl-α-MSH EC50: MC1 = 0.13 nM, MC3 = 0.96 nM, MC4 = 0.53 nM, MC5 = 0.84 nM |
| Comparator Or Baseline | α-MSH EC50: MC1 = 0.17 nM, MC3 = 0.88 nM, MC4 = 1.05 nM, MC5 = 1.34 nM |
| Quantified Difference | Desacetyl-α-MSH more potent at MC1 (1.3-fold), MC4 (2.0-fold), MC5 (1.6-fold); near-equipotent at MC3 (α-MSH slightly more potent, 1.09-fold lower EC50). |
| Conditions | Mouse melanocortin receptors stably expressed in HEK293 cells; PKA signaling pathway; cAMP accumulation measured. |
Why This Matters
Investigators selecting a melanocortin agonist for MC4- or MC5-dominant systems should preferentially use desacetyl-α-MSH over α-MSH to achieve approximately 2-fold greater potency, while those studying MC3-mediated effects will obtain comparable sensitivity with either peptide.
- [1] Mountjoy KG, Willard DH, Wilkison WO. Agouti antagonism of melanocortin-4 receptor: greater effect with desacetyl-α-melanocyte-stimulating hormone (MSH) than with α-MSH. Endocrinology. 1999 May;140(5):2167-2172. doi:10.1210/endo.140.5.6748. PMID: 10218968. View Source
